1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid

Description

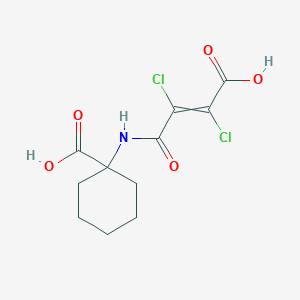

1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid is a structurally complex cyclohexane-derived compound featuring a dichloro-substituted acryloylamino group and a carboxylic acid moiety.

Properties

IUPAC Name |

1-[(3-carboxy-2,3-dichloroprop-2-enoyl)amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO5/c12-6(7(13)9(16)17)8(15)14-11(10(18)19)4-2-1-3-5-11/h1-5H2,(H,14,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUDWBIOORUHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NC(=O)C(=C(C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structural Differences: Caffeic acid (3,4-dihydroxybenzeneacrylic acid) shares a propenoic acid backbone but lacks the cyclohexane ring and chlorine substituents present in the target compound. Instead, it features a catechol (3,4-dihydroxyphenyl) group . Key Functional Groups:

| Compound | Cyclohexane Ring | Halogenation | Carboxylic Acid Groups | Aromatic System |

|---|---|---|---|---|

| Target Compound | Yes (cyclohexane) | 2,3-dichloro | 2 (cyclohexane + acryloyl) | No |

| Caffeic Acid | No | None | 1 (acrylic acid) | Yes (benzene) |

- Applications: Caffeic acid is widely used in pharmacological research (e.g., antioxidant studies), food additives, and cosmetics . The target compound’s dichloro-acryloylamino group may confer distinct reactivity, such as electrophilic properties for covalent binding in drug design, which caffeic acid lacks.

(1S,2R)-(-)-2-Aminocyclohex-3-enecarboxylic Acid

- Structural Differences: This compound shares a cyclohexane-derived backbone but incorporates an amino group and an unsaturated cyclohexene ring instead of the dichloro-acryloylamino and carboxylic acid groups in the target compound .

(1S,3R)-3-Aminocyclohexanecarboxylic Acid

- Structural and Functional Overlap: This GABA analog features a cyclohexane ring with amino and carboxylic acid groups in a fixed stereochemical configuration (1S,3R). It has been studied for neurological applications (e.g., GABA receptor modulation) and nanotechnology (self-assembling peptide nanotubes) . Comparison:

Research Findings and Functional Implications

- Halogenation Effects: The dichloro substitution on the acryloyl group in the target compound may increase electrophilicity, enabling interactions with nucleophilic residues in enzymes or receptors. This contrasts with non-halogenated analogs like caffeic acid, which rely on phenolic groups for redox activity .

- Cyclohexane vs.

- Amide Linkage: The acryloylamino group introduces an amide bond, a feature absent in the compared cyclohexane amino acids. This could enhance metabolic stability compared to primary amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.